Cas no 19208-05-0 (N-{4-hydroxy-3-[(2-methylpiperidin-1-yl)methyl]phenyl}-4-nitrobenzamide)

N-{4-hydroxy-3-[(2-methylpiperidin-1-yl)methyl]phenyl}-4-nitrobenzamide structure
19208-05-0 structure
Product name:N-{4-hydroxy-3-[(2-methylpiperidin-1-yl)methyl]phenyl}-4-nitrobenzamide
CAS No:19208-05-0
MF:C20H23N3O4
MW:369.41432
CID:1385301
PubChem ID:5493167

N-{4-hydroxy-3-[(2-methylpiperidin-1-yl)methyl]phenyl}-4-nitrobenzamide Chemical and Physical Properties

Names and Identifiers

    • N-{4-hydroxy-3-[(2-methylpiperidin-1-yl)methyl]phenyl}-4-nitrobenzamide
    • N-[4-hydroxy-3-[(2-methylpiperidin-1-yl)methyl]phenyl]-4-nitrobenzamide
    • 4'-Hydroxy-3'-((2-methylpiperidino)methyl)-4-nitrobenzanilide
    • LG 260
    • 19208-05-0
    • BRN 1630216
    • N-{4-Hydroxy-3-[(2-methyl-1-piperidinyl)methyl]phenyl}-4-nitrobenzamide
    • DTXSID60940852
    • N-{4-Hydroxy-3-[(2-methylpiperidin-1-yl)methyl]phenyl}-4-nitrobenzene-1-carboximidic acid
    • Benzanilide, 4'-hydroxy-3'-((2-methylpiperidino)methyl)-4-nitro-
    • Inchi: InChI=1S/C20H23N3O4/c1-14-4-2-3-11-22(14)13-16-12-17(7-10-19(16)24)21-20(25)15-5-8-18(9-6-15)23(26)27/h5-10,12,14,24H,2-4,11,13H2,1H3,(H,21,25)
    • InChI Key: PYLZOCKUJLCKRH-UHFFFAOYSA-N
    • SMILES: CC1CCCCN1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])O

Computed Properties

  • Exact Mass: 369.16899
  • Monoisotopic Mass: 369.16885622g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 516
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 98.4Ų

Experimental Properties

  • PSA: 95.71

N-{4-hydroxy-3-[(2-methylpiperidin-1-yl)methyl]phenyl}-4-nitrobenzamide Related Literature

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